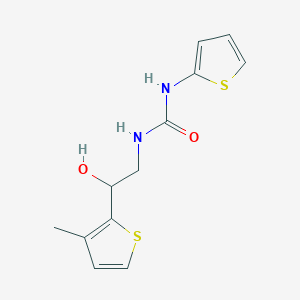
1-(2-Hydroxy-2-(3-methylthiophen-2-yl)ethyl)-3-(thiophen-2-yl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Hydroxy-2-(3-methylthiophen-2-yl)ethyl)-3-(thiophen-2-yl)urea, also known as THU, is a chemical compound that has been studied for its potential use in scientific research. THU is a urea derivative that has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for further study.
Mécanisme D'action
The mechanism of action of 1-(2-Hydroxy-2-(3-methylthiophen-2-yl)ethyl)-3-(thiophen-2-yl)urea involves the inhibition of the enzyme topoisomerase II, which is involved in DNA replication and repair. By inhibiting this enzyme, 1-(2-Hydroxy-2-(3-methylthiophen-2-yl)ethyl)-3-(thiophen-2-yl)urea can induce DNA damage and cell death in cancer cells. 1-(2-Hydroxy-2-(3-methylthiophen-2-yl)ethyl)-3-(thiophen-2-yl)urea has also been shown to inhibit the activity of the enzyme cyclooxygenase-2, which is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects
1-(2-Hydroxy-2-(3-methylthiophen-2-yl)ethyl)-3-(thiophen-2-yl)urea has been shown to have a variety of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the activity of topoisomerase II and cyclooxygenase-2, and inhibit the production of inflammatory mediators. 1-(2-Hydroxy-2-(3-methylthiophen-2-yl)ethyl)-3-(thiophen-2-yl)urea has also been shown to have antioxidant properties, which may contribute to its potential therapeutic effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 1-(2-Hydroxy-2-(3-methylthiophen-2-yl)ethyl)-3-(thiophen-2-yl)urea is that it has been shown to have low toxicity in normal cells, making it a promising candidate for further study. However, one limitation is that 1-(2-Hydroxy-2-(3-methylthiophen-2-yl)ethyl)-3-(thiophen-2-yl)urea has poor solubility in water, which may make it difficult to administer in vivo.
Orientations Futures
There are several future directions for the study of 1-(2-Hydroxy-2-(3-methylthiophen-2-yl)ethyl)-3-(thiophen-2-yl)urea. One direction is to further investigate its potential use as an anticancer agent, particularly in combination with other chemotherapeutic agents. Another direction is to investigate its potential use in the treatment of inflammatory diseases, such as rheumatoid arthritis. Additionally, further research is needed to optimize the synthesis of 1-(2-Hydroxy-2-(3-methylthiophen-2-yl)ethyl)-3-(thiophen-2-yl)urea and improve its solubility for in vivo use.
Méthodes De Synthèse
The synthesis of 1-(2-Hydroxy-2-(3-methylthiophen-2-yl)ethyl)-3-(thiophen-2-yl)urea involves the reaction of 2-aminothiophenol with 3-methyl-2-bromoethylphenol to form the intermediate compound 2-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)thiophenol. This intermediate is then reacted with urea to form 1-(2-Hydroxy-2-(3-methylthiophen-2-yl)ethyl)-3-(thiophen-2-yl)urea.
Applications De Recherche Scientifique
1-(2-Hydroxy-2-(3-methylthiophen-2-yl)ethyl)-3-(thiophen-2-yl)urea has been studied for its potential use as an anticancer agent. It has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. 1-(2-Hydroxy-2-(3-methylthiophen-2-yl)ethyl)-3-(thiophen-2-yl)urea has also been studied for its potential use in the treatment of inflammatory diseases, such as rheumatoid arthritis.
Propriétés
IUPAC Name |
1-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]-3-thiophen-2-ylurea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2S2/c1-8-4-6-18-11(8)9(15)7-13-12(16)14-10-3-2-5-17-10/h2-6,9,15H,7H2,1H3,(H2,13,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZWVIZBLUZDYRY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C(CNC(=O)NC2=CC=CS2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Hydroxy-2-(3-methylthiophen-2-yl)ethyl)-3-(thiophen-2-yl)urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

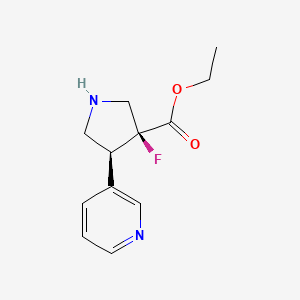
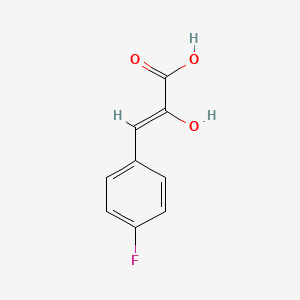
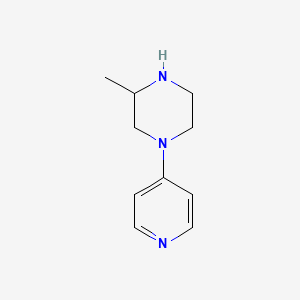
![(Z)-N-(3-chloro-4-fluorophenyl)-11-((3,4,5-trimethoxyphenyl)imino)-2,3,5,6,7,11-hexahydro-1H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxamide](/img/structure/B2848336.png)
![3-[(4-benzylpiperidin-1-yl)(pyridin-3-yl)methyl]-2-methyl-1H-indole](/img/structure/B2848337.png)
![2,5-Dimethyl-3-phenyl-7-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2848338.png)
![7,8-Dimethoxy-5-[(4-methoxyphenyl)methyl]-3-(4-methylphenyl)pyrazolo[4,3-c]quinoline](/img/structure/B2848340.png)

![2-(3-benzyl-8-fluoro-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(3-ethylphenyl)acetamide](/img/structure/B2848343.png)
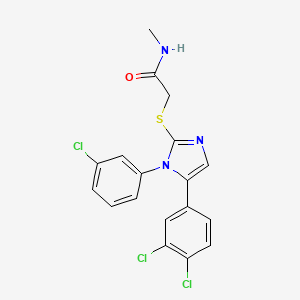
![N-[2-(diethylamino)-3-phenylpropyl]prop-2-enamide](/img/structure/B2848347.png)
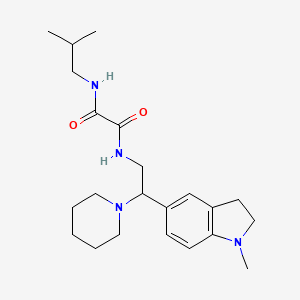
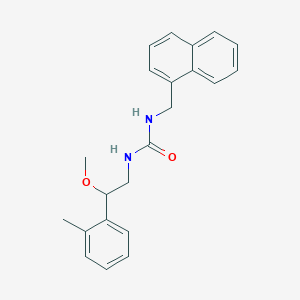
![1-(4-chlorophenyl)-3-[2-(4-ethoxyphenyl)-4-oxo-4H-chromen-6-yl]urea](/img/structure/B2848354.png)